
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Another method includes the reduction of the corresponding keto acid using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with various molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-methyl-4-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
194153-92-9 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)4-7(2,10)6(9)11-3/h10H,4H2,1-3H3/t7-/m0/s1 |
Clé InChI |
RJNIBXYMCMACQF-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)C[C@@](C)(C(=O)OC)O |
SMILES canonique |
CC(=O)CC(C)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


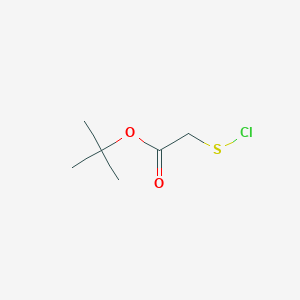
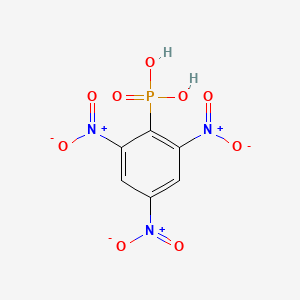



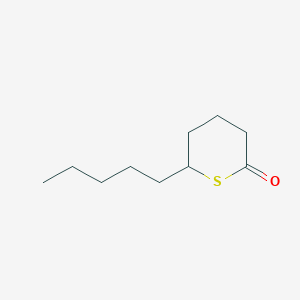

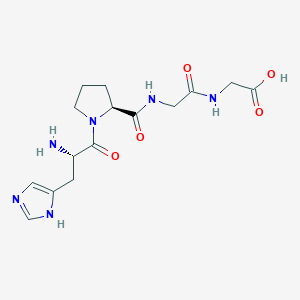
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
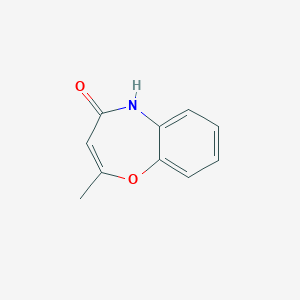
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
